spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-oxane]-2-one
Description
Spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one is a complex organic compound characterized by its unique spiro structure, which involves a pyrrolo[3,2-c]pyridine moiety fused with an oxane ring
Properties
IUPAC Name |
spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-oxane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-11(2-5-15-6-3-11)8-7-12-4-1-9(8)13-10/h1,4,7H,2-3,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZDCIMIGRPVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=CN=C3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one typically involves multi-step organic reactions. One common method includes the spiro-condensation of pyrrole-2,3-diones with cyclic enoles, which act as 1,3-bis-nucleophiles. This reaction is facilitated by specific catalysts and conditions to ensure high yields and purity .
Industrial Production Methods
While detailed industrial production methods for spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one exerts its effects involves its interaction with specific molecular targets. For instance, as an anticancer agent, it binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[3,2-c]pyridine: Shares the pyrrolo[3,2-c]pyridine core but lacks the spiro-oxane structure.
Spiro[indoline-3,4’-oxane]: Similar spiro structure but with an indoline moiety instead of pyrrolo[3,2-c]pyridine.
Uniqueness
Spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one is unique due to its specific spiro-fused structure, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and its potential as an anticancer agent set it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
